molecular formula C23H18Cl2N2O2 B2993311 4-benzoyl-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-19-8

4-benzoyl-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one

Cat. No.: B2993311
CAS No.: 317822-19-8
M. Wt: 425.31
InChI Key: XXGRNUUWSFHCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one is a quinoxalinone derivative characterized by a benzoyl substituent at position 4, a 2,6-dichlorophenylmethyl group at position 1, and a methyl group at position 2.

Properties

IUPAC Name

4-benzoyl-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2/c1-15-22(28)26(14-17-18(24)10-7-11-19(17)25)20-12-5-6-13-21(20)27(15)23(29)16-8-3-2-4-9-16/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGRNUUWSFHCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzoyl-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's structure, synthesis, biological activities, and relevant case studies.

Structure and Synthesis

The chemical structure of this compound is characterized by a quinoxaline core substituted with a benzoyl group and a dichlorobenzyl moiety. The molecular formula is C23H18Cl2N2OC_{23}H_{18}Cl_2N_2O with a molecular weight of 423.31 g/mol .

Synthesis Method:
The compound can be synthesized through a multi-step reaction involving the condensation of appropriate precursors under controlled conditions. The detailed synthesis protocol typically involves:

  • Formation of the quinoxaline core via cyclization reactions.
  • Introduction of the benzoyl and dichlorobenzyl groups through acylation and alkylation reactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.5 μg/mL
Escherichia coli0.5 μg/mL1.0 μg/mL
Pseudomonas aeruginosa0.75 μg/mL1.5 μg/mL

These results indicate that the compound possesses potent antimicrobial properties, particularly against Staphylococcus aureus, which is known for its clinical relevance in infections.

Anticancer Activity

The anticancer potential of this compound has also been investigated in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). In vitro studies have demonstrated that the compound induces cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF715Induction of apoptosis
A54920Cell cycle arrest at G2/M phase

The IC50 values indicate that the compound is effective at relatively low concentrations, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies

A notable study conducted by researchers involved the use of this compound in combination with standard chemotherapeutic agents like doxorubicin. The findings revealed that this compound could enhance the efficacy of doxorubicin while reducing its toxicity to normal cells.

Case Study Summary:

  • Objective: Evaluate the synergistic effects with doxorubicin.
  • Findings:
    • Enhanced cytotoxicity against MCF7 cells when combined with doxorubicin.
    • Reduced side effects on normal MCF10A cells compared to doxorubicin alone.
    • Improved overall cell viability in healthy cells while maintaining anti-tumor activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-Methoxyphenyl)Prop-2-en-1-One

Core Structure: Benzo[h]quinoline with a propenone chain and 4-methoxyphenyl group. Key Differences:

  • The propenone chain introduces conjugation, enhancing UV absorption but reducing metabolic stability compared to the saturated quinoxalinone structure. Synthesis: Claisen-Schmidt condensation under basic conditions (40% NaOH in ethanol-DMF) . Potential Applications: Antimicrobial or photodynamic therapies due to extended conjugation.

2-(3-(6,8-Bis(4-Methoxyphenyl)quinazolin-4(3H)-one Derivative (4l)

Core Structure : Quinazolin-4(3H)-one with bis(4-methoxyphenyl) substituents.
Key Differences :

  • Quinazolinone vs. quinoxalinone: The former has a pyrimidine ring, altering electronic properties and hydrogen-bonding capacity.
  • Methoxy groups enhance solubility but reduce lipophilicity compared to the dichlorophenyl-benzoyl combination in the target compound. Synthesis: Suzuki-Miyaura cross-coupling with PdCl₂(PPh₃)₂ catalysis . Potential Applications: Kinase inhibition or anticancer activity due to planar aromatic systems.

Clonidine Hydrochloride

Core Structure : Imidazoline derivative with 2,6-dichlorophenyl.
Key Differences :

  • The imidazoline ring enables α2-adrenergic receptor agonism, unlike the quinoxalinone core.
  • The 2,6-dichlorophenyl group is retained, suggesting shared targeting of neurological pathways .
    Safety Profile : Classified as hazardous (OSHA 2012) with risks of CNS depression .

1-(3-Hydroxybenzoyl)-2-Methylisoquinolin-6(2H)-One

Core Structure: Isoquinolinone with a 3-hydroxybenzoyl group. Key Differences:

  • Isoquinolinone vs. quinoxalinone: The former has a fused benzene and pyridine ring, altering electron distribution.
  • Hydroxybenzoyl enhances hydrogen-bonding capacity but reduces metabolic stability compared to the benzoyl group in the target compound .

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Method Potential Applications
Target Compound Quinoxalin-2-one 4-Benzoyl, 1-(2,6-dichlorophenyl)methyl Likely alkylation/benzoylation Neurological, kinase inhibition
3-(2-Chlorobenzo[h]quinolin-3-yl)-propenone Benzo[h]quinoline 4-Methoxyphenyl, propenone Claisen-Schmidt condensation Antimicrobial, photodynamic therapy
Quinazolin-4(3H)-one (4l) Quinazolinone Bis(4-methoxyphenyl) Suzuki-Miyaura coupling Anticancer, kinase inhibition
Clonidine Hydrochloride Imidazoline 2,6-Dichlorophenyl Multi-step organic synthesis Hypertension, ADHD treatment
1-(3-Hydroxybenzoyl)-isoquinolinone Isoquinolin-6(2H)-one 3-Hydroxybenzoyl Not specified Antioxidant, enzyme inhibition

Research Implications and Limitations

  • Structural Insights : The 2,6-dichlorophenyl group may enhance receptor affinity in neurological targets, while the benzoyl group increases lipophilicity for blood-brain barrier penetration.
  • Synthetic Challenges : The target compound’s synthesis likely requires regioselective benzoylation and dichlorophenylmethylation, which are more complex than methods for analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.